4-(Thiophene-2-sulfonylamino)-butyric acid

Descripción

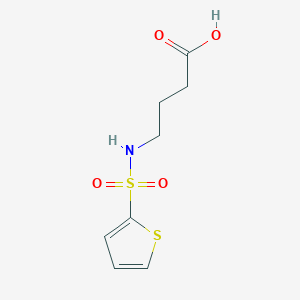

Structure

2D Structure

Propiedades

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELHFEHOFVTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for 4 Thiophene 2 Sulfonylamino Butyric Acid and Its Analogues

Mechanistic Investigations of Core Structure Synthesis

The assembly of the 4-(thiophene-2-sulfonylamino)-butyric acid scaffold necessitates a retrosynthetic approach, dissecting the molecule into its primary building blocks: the thiophene (B33073) ring, the sulfonylamino linker, and the butyric acid side chain. amazonaws.comias.ac.inscitepress.orgslideshare.netresearchgate.net The subsequent sections explore the mechanistic intricacies of constructing and functionalizing each of these components.

Pathways for Thiophene Ring Formation and Functionalization

The thiophene core is a versatile heterocycle, and its synthesis can be achieved through several established methods. researchgate.netrroij.com Classical approaches often involve the reaction of 1,4-dicarbonyl compounds with sulfurizing reagents like phosphorus pentasulfide (P₄S₁₀) in the Paal-Knorr thiophene synthesis. rroij.comwikipedia.orgpharmaguideline.com Another prominent method is the Gewald reaction, which provides access to 2-aminothiophenes through the condensation of a ketone with a β-acetonitrile in the presence of elemental sulfur. wikipedia.orgpharmaguideline.com

Industrially, thiophene is often synthesized at high temperatures from n-butane and a sulfur source. pharmaguideline.com For laboratory-scale syntheses, variations of these classical methods are employed, utilizing reagents like Lawesson's reagent. wikipedia.org The mechanism of these reactions generally involves the cyclization of a sulfur-containing open-chain precursor, followed by aromatization.

Once the thiophene ring is formed, its functionalization is key to introducing the sulfonyl group at the 2-position. Thiophene undergoes electrophilic substitution reactions preferentially at the C2 and C5 positions due to the electron-donating nature of the sulfur atom. pharmaguideline.com Direct sulfonation of thiophene can be challenging due to the ring's sensitivity to strong acids, often leading to polymerization. pharmaguideline.com A more controlled approach involves the use of milder sulfonating agents or the initial lithiation of thiophene at the 2-position with a strong base like n-butyllithium, followed by quenching with sulfur dioxide and subsequent oxidation to the sulfonyl chloride. rroij.com

Recent advancements have focused on transition-metal-catalyzed C-H functionalization to introduce substituents onto the thiophene ring with high regioselectivity. organic-chemistry.org Palladium-catalyzed direct C-H arylation, for example, allows for the coupling of thiophenes with aryl halides. organic-chemistry.org

Table 1: Common Synthetic Routes to the Thiophene Ring

| Reaction Name | Starting Materials | Reagents | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent, H₂S | Versatile for substituted thiophenes. wikipedia.orgpharmaguideline.com |

| Gewald Reaction | Ketone, β-Acetonitrile | Elemental Sulfur, Base | Leads to 2-aminothiophenes. wikipedia.org |

| Fiesselmann Synthesis | Thioesters, Vinylogous acyl chlorides | Base | Forms 3-hydroxythiophenes. |

| Hinsberg Synthesis | α-Diketones, Thiodiacetate esters | Base | Produces thiophene dicarboxylic esters. |

Strategies for Sulfonylamino Group Introduction and Derivatization

The formation of the sulfonamide linkage is a cornerstone of this synthesis. The most common method involves the reaction of a thiophene-2-sulfonyl chloride with a primary amine, in this case, a derivative of 4-aminobutyric acid. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com

The synthesis of the requisite thiophene-2-sulfonyl chloride can be achieved by the chlorosulfonation of thiophene. However, this method can suffer from a lack of selectivity and harsh reaction conditions. nih.gov An alternative and often higher-yielding approach involves the reaction of a 2-thienyl organometallic species (e.g., 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent) with sulfuryl chloride or sulfur dioxide followed by an oxidizing chlorinating agent. acs.org

Novel methods for sulfonamide synthesis are continuously being developed to improve efficiency, substrate scope, and functional group tolerance. thieme-connect.com These include:

Palladium-catalyzed coupling: Cross-coupling reactions between aryl halides or triflates and sulfonamides have become a powerful tool. acs.org

Electrochemical synthesis: The oxidative coupling of thiols and amines offers a green and efficient route to sulfonamides. tue.nl

Sulfur dioxide surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a solid, easy-to-handle source of SO₂ for the synthesis of sulfonyl chlorides and subsequently sulfonamides. thieme-connect.com

Derivatization of the sulfonylamino group can be achieved by employing different substituted thiophene-2-sulfonyl chlorides or by modifying the amine component. This allows for the generation of a library of analogues for structure-activity relationship studies.

Stereoselective Synthesis of Enantiomers and Diastereomers

The introduction of a stereocenter in the butyric acid side chain of this compound analogues can have a profound impact on their biological activity. The development of stereoselective synthetic routes is therefore of high importance.

One approach involves the use of chiral starting materials, such as enantiomerically pure derivatives of 4-aminobutyric acid. These can be obtained through the resolution of racemic mixtures or through asymmetric synthesis. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor can yield a chiral amine.

Alternatively, stereoselectivity can be introduced during the synthesis. Catalytic asymmetric methods are particularly attractive. For example, the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol, which is then converted to the amine, is a viable strategy.

A relevant example is the synthesis of (S)-3-(2-thienylthio) butyric acid, where the chirality is retained throughout the reaction sequence. google.com This highlights the possibility of developing stereocontrolled syntheses for analogues of this compound. Biocatalytic methods, using enzymes to perform stereoselective transformations, are also emerging as a powerful tool in this area. acs.org

Development of Novel Synthetic Routes and Catalytic Approaches

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of novel routes and catalytic approaches for the synthesis of thiophene sulfonamides. researchgate.netnih.govmdpi.com

Catalytic C-H Functionalization: As mentioned earlier, the direct functionalization of C-H bonds is a highly atom-economical approach. Palladium-catalyzed C-H arylation, borylation, and sulfonation of thiophenes are being actively explored to streamline the synthesis of substituted thiophene precursors. nih.gov

Flow Chemistry: The use of microreactors and flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. The synthesis of thiophenes and sulfonamides can be adapted to flow conditions, potentially leading to higher yields and purity.

Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants are combined to form a complex product in a single step, are highly desirable for their efficiency. The development of such a reaction for the synthesis of this compound or its analogues would represent a significant advancement. researchgate.net

Novel Catalysts: Research into new catalytic systems, including those based on earth-abundant metals or organocatalysts, is ongoing. These catalysts aim to provide milder reaction conditions, broader functional group tolerance, and improved selectivity. organic-chemistry.org For example, copper-catalyzed reactions have shown promise in the synthesis of thioamides and related sulfur-containing compounds. mdpi.com

Computational Assistance in Synthetic Design and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, aiding in the design of synthetic routes and the optimization of reaction conditions. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the mechanisms of key reactions in the synthesis of this compound. nih.govresearchgate.netmdpi.comnih.govmdpi.com For example, DFT can be employed to:

Elucidate the transition states and reaction pathways for thiophene ring formation. rsc.org

Predict the regioselectivity of electrophilic substitution on the thiophene ring.

Model the interaction between catalysts and substrates to understand the origin of stereoselectivity in asymmetric reactions. mdpi.com

Analyze the electronic properties of intermediates and transition states to rationalize reactivity. researchgate.netnih.gov

Retrosynthetic Analysis Software: Computational tools are being developed to assist in retrosynthetic analysis. amazonaws.comias.ac.inscitepress.orgslideshare.netresearchgate.net These programs can suggest potential disconnections and synthetic routes based on a database of known chemical reactions, helping chemists to explore a wider range of synthetic possibilities.

Reaction Optimization: Computational models can also be used to predict the optimal conditions for a given reaction, such as temperature, solvent, and catalyst loading. This can significantly reduce the amount of experimental work required to optimize a synthesis. By understanding the structural and electronic properties of thiophene sulfonamide derivatives through computational studies, more efficient and targeted synthetic strategies can be devised. researchgate.netresearchgate.netnih.gov

In Depth Elucidation of Molecular and Cellular Mechanisms of Biological Action

Enzyme Inhibition Kinetics and Molecular Binding Studies

The biological activity of 4-(Thiophene-2-sulfonylamino)-butyric acid and its analogs is significantly defined by their ability to interact with and inhibit various enzymes. This section delves into the specifics of these interactions, focusing on lactoperoxidase, matrix metalloproteinases, histone deacetylases, and DNA gyrase B.

Characterization of Lactoperoxidase Inhibition by Thiophene-2-sulfonamides

Currently, there is a lack of specific research data characterizing the direct inhibition of lactoperoxidase by this compound or other thiophene-2-sulfonamides. Lactoperoxidase is known to be inhibited by a variety of compounds, including those that bind to the heme active site or interfere with substrate binding. researchgate.net Thiophene-containing compounds have been investigated as inhibitors of other enzymes, but their specific interaction with lactoperoxidase remains an area for future investigation.

Investigations into Matrix Metalloproteinase (MMP) Modulation

Sulfonamide-based compounds have been extensively studied as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov The sulfonamide group can play a crucial role in the binding of inhibitors to the MMP active site. nih.gov

A study on carboxylic acid-based inhibitors of MMP-13, an enzyme implicated in osteoarthritis, identified a potent inhibitor, 4-(carboxy-(5-(4'-ethoxyphenyl)thiophene-2-sulfonylamino)methyl)piperidine-1-carboxylic acid isopropyl ester, with a subnanomolar IC₅₀ value. researchgate.net This compound shares the thiophene-2-sulfonylamino moiety, suggesting that this structural feature can be incorporated into highly effective MMP inhibitors.

Table 1: Inhibition of MMP-13 by a Related Thiophene (B33073) Derivative

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

|---|

Analysis of Histone Deacetylase (HDAC) Inhibition Profiles

The butyric acid moiety of this compound suggests a potential for interaction with histone deacetylases (HDACs). Butyrate (B1204436) is a known HDAC inhibitor, capable of inducing growth arrest and apoptosis in cancer cells by altering gene expression. nih.govnih.gov Short-chain fatty acids (SCFAs) with a chain length of three to five carbons, such as butyric acid, are generally the most effective inhibitors of HDACs among non-branching SCFAs. nih.gov

Furthermore, sulfonamides themselves have been developed as a class of novel HDAC inhibitors. nih.govazpharmjournal.com Some sulfonamide derivatives have demonstrated greater HDAC inhibitory activity than sodium butyrate. nih.gov For example, a study on various sulfonamides identified compounds with IC₅₀ values in the low micromolar range. nih.gov Another study on indole-3-butyric acid derivatives, which also contain a butyric acid moiety, yielded highly potent HDAC inhibitors with IC₅₀ values in the nanomolar range against several HDAC isoforms. nih.govnih.gov

While direct IC₅₀ values for this compound are not available, the combination of the butyric acid and sulfonamide functionalities suggests it is a candidate for HDAC inhibition.

Table 2: HDAC Inhibition by Related Sulfonamide and Butyric Acid Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 (piperazine-based sulfonamide) | HDAC | 2.8 | nih.gov |

| Sodium Butyrate | HDAC | - (Used as reference) | nih.gov |

| Indole-3-butyric acid derivatives | |||

| Compound I13 | HDAC1 | 0.0139 | nih.govnih.gov |

| Compound I13 | HDAC3 | 0.0121 | nih.govnih.gov |

Mechanistic Studies on DNA Gyrase B Inhibition

A significant area of research for thiophene derivatives has been their activity as antibacterial agents through the inhibition of DNA gyrase, an essential bacterial enzyme that modulates DNA topology. nih.govresearchgate.netnih.gov Unlike fluoroquinolone antibiotics that target the catalytic site of DNA gyrase, thiophene-based inhibitors have been shown to bind to a novel allosteric pocket. nih.govresearchgate.netresearchgate.net This pocket is located at the interface of the GyrA and GyrB subunits, remote from the DNA-binding and cleavage site. nih.govresearchgate.netresearchgate.net

The binding of these thiophene compounds to the allosteric site stabilizes the DNA-gyrase cleavage complex, leading to bacterial cell death. nih.govresearchgate.netresearchgate.net This allosteric mechanism of action means that these compounds can be effective against bacteria that have developed resistance to fluoroquinolones. nih.govresearchgate.netresearchgate.net

A high-throughput screening identified a thiophene carboxamide derivative as an inhibitor of E. coli DNA gyrase with an IC₅₀ of 5 µg/mL. nih.gov Further optimization of this class of compounds has led to derivatives with potent activity against a range of bacterial pathogens. nih.gov For example, a thiophene carboxamide inhibitor was found to be very potent against Escherichia coli DNA gyrase with an IC₅₀ of 0.30 µM. nih.gov

Table 3: Inhibition of DNA Gyrase by Thiophene Derivatives

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| Thiophene 1 [N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamide] | E. coli DNA gyrase | 5 µg/mL | nih.gov |

| Thiophene carboxamide inhibitor | E. coli DNA gyrase | 0.30 µM | nih.gov |

Receptor Ligand Binding and Signal Transduction Pathways

In addition to enzyme inhibition, the biological effects of this compound and its analogs can be mediated through interactions with cell surface receptors, leading to the modulation of signal transduction pathways.

Interactions with Gamma-Aminobutyric Acid (GABA) Receptors

The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA), which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. nih.gov Thiophene derivatives have emerged as a class of compounds that can allosterically modulate GABA receptors. researchgate.netacs.org

Specifically, 2-(acylamino)thiophene derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. researchgate.netacs.org These compounds potentiate the effect of GABA without having intrinsic agonist activity. researchgate.netacs.org In vitro studies have shown that these thiophene derivatives can enhance GABA-induced GTPγS stimulation. acs.org Although displaying lower potency in vitro compared to reference compounds, some of these new thiophene derivatives have demonstrated higher efficacy in vivo. acs.org

While direct binding data for this compound at GABA receptors is not available, the established activity of related thiophene compounds suggests that this is a plausible mechanism of action that warrants further investigation. The structural features of the thiophene ring and the flexible side chain could allow for interaction with allosteric binding sites on GABA receptors. nih.govmdpi.commdpi.com

Modulation of p53-MDM2 Protein-Protein Interactions

The interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) oncoprotein, is a critical control point in cellular regulation. MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels and activity low in healthy cells. nih.govcalstate.edu In certain pathological states, particularly in cancers where MDM2 is overexpressed, this regulation is hijacked, leading to excessive suppression of p53's tumor-suppressive functions. calstate.edunih.gov

Compounds like this compound belong to a class of nonpeptidic sulfonamides designed to physically disrupt this protein-protein interaction. nih.gov The structural basis for this inhibition lies in the ability of these small molecules to mimic key p53 residues. The N-terminal transactivation domain of p53 binds to a deep hydrophobic cleft on the surface of MDM2. nih.gov High-resolution structural studies have revealed that this interaction is primarily mediated by three key hydrophobic amino acid residues from p53: Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26), which insert themselves into the MDM2 pocket. nih.gov

This compound and related sulfonamides are designed to occupy this hydrophobic pocket on MDM2, thereby preventing the binding of p53. nih.gov By acting as a competitive inhibitor, the compound spares p53 from MDM2-mediated ubiquitination and subsequent degradation. This leads to the stabilization and accumulation of p53 within the cell, allowing it to execute its functions, such as activating the transcription of target genes involved in cell cycle arrest and apoptosis. nih.govnih.gov Research has demonstrated that such sulfonamide inhibitors can effectively block the physical interaction between recombinant p53 and MDM2 proteins in vitro. nih.gov Furthermore, in cell lines that overexpress MDM2, treatment with these inhibitors leads to an increase in p53-dependent transcriptional activity. nih.gov

Influence on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

While the primary described mechanism for this class of compounds relates to the p53-MDM2 axis, the structural motifs present in this compound suggest a potential for interaction with inflammatory pathways, such as those governed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The sulfonamide group is a key feature in several classes of anti-inflammatory drugs.

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), key mediators of inflammation. nih.gov Similarly, LOX enzymes, particularly 5-lipoxygenase (5-LOX), convert arachidonic acid into leukotrienes, which are potent pro-inflammatory molecules. nih.gov Certain sulfonamide-containing drugs have been shown to modulate these pathways. For instance, the drug sulfasalazine (B1682708) and its active metabolite, 5-aminosalicylic acid, have been found to inhibit the 5-lipoxygenase pathway in human neutrophils. nih.gov This inhibition appears to stem from direct interference with the lipoxygenase enzyme rather than preventing the release of arachidonic acid from cell membranes. nih.gov Given that this compound contains a sulfonamide moiety, it is plausible that it could exert an influence on these enzymatic pathways, although direct evidence for this specific compound is not established in the reviewed literature.

Investigation of Downstream Cellular Responses and Pathway Crosstalk

The primary and most direct downstream consequence of inhibiting the p53-MDM2 interaction is the activation of the p53 signaling pathway. Once stabilized, p53 acts as a transcription factor, binding to specific DNA sequences to regulate a wide array of target genes. This transcriptional program initiates several key cellular responses.

One of the most prominent responses is cell cycle arrest , primarily mediated by the transcriptional upregulation of the gene CDKN1A, which encodes the protein p21. nih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting CDK complexes, p21 effectively halts the cell cycle at the G1/S or G2/M checkpoints, providing time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Another critical downstream response is the induction of apoptosis , or programmed cell death. p53 can transcriptionally activate a host of pro-apoptotic genes, including BAX (Bcl-2-associated X protein), PUMA (p53 upregulated modulator of apoptosis), and NOXA, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

Furthermore, p53 activation can influence other cellular processes. For instance, the Macrophage Inhibitory Cytokine-1 (MIC-1), also known as Growth Differentiation Factor 15 (GDF15), is a p53 target gene that can be secreted from cells and serve as a biomarker for p53 activation. nih.gov

The table below summarizes some of the key downstream target genes of p53 and their primary cellular functions following the disruption of the p53-MDM2 interaction.

| Target Gene | Protein Product | Primary Cellular Response |

| CDKN1A | p21 | Cell Cycle Arrest (G1/S, G2/M) |

| BAX | Bax | Apoptosis (Mitochondrial Pathway) |

| PUMA | PUMA | Apoptosis (Mitochondrial Pathway) |

| NOXA | Noxa | Apoptosis (Mitochondrial Pathway) |

| GDF15 | MIC-1 | Cellular Senescence, Biomarker |

| MDM2 | MDM2 | Negative Feedback Loop |

This table is based on established knowledge of the p53 pathway. nih.gov

Advanced Techniques for Target Identification and Validation

The discovery of small molecule inhibitors like this compound often relies on advanced computational and experimental techniques designed to identify and validate molecular targets.

A primary technique used in the identification of this class of p53-MDM2 inhibitors is pharmacophore-based virtual screening . nih.gov This process begins with the known three-dimensional structure of the target protein, in this case, the p53-binding pocket of MDM2. nih.govnih.gov A pharmacophore model is then computationally generated, which defines the essential spatial arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for a molecule to bind to the target site. nih.gov This model is then used as a filter to search large 3D databases of chemical compounds, identifying molecules that possess the correct geometry and chemical properties to fit the pharmacophore. nih.gov This in silico approach dramatically narrows the field of potential candidates for subsequent experimental testing.

Once a candidate compound is identified, its interaction with the target must be validated. In vitro assays, such as those using recombinant p53 and MDM2 proteins, can confirm a direct physical interaction. nih.gov Further validation in cellular models, for example, by demonstrating the activation of p53-dependent transcription in cells overexpressing MDM2, confirms the compound's mechanism of action within a biological context. nih.gov

Other advanced techniques for target identification and validation, while not explicitly reported for this specific compound, are common in modern drug discovery. These include:

Affinity Chromatography-Mass Spectrometry: An immobilized form of the compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a compound binding to its target protein will stabilize it against heat-induced denaturation.

Photo-affinity Labeling: The compound is modified with a photoreactive group. Upon exposure to UV light, it covalently crosslinks to its target protein, allowing for its isolation and identification.

Comprehensive Preclinical Biological Activity Profiling and Therapeutic Potential

Antimicrobial Activity Studies

Thiophene (B33073) derivatives have demonstrated a broad spectrum of antimicrobial activities, suggesting potential applications in combating various pathogens.

Antibacterial Spectrum and Potency in vitro

While specific studies on the antibacterial activity of 4-(Thiophene-2-sulfonylamino)-butyric acid against Streptococcus pyogenes and Salmonella enterica are not available in the reviewed literature, research on related thiophene compounds provides insights into their potential antibacterial effects. For instance, certain 2-aminothiophene derivatives have been shown to possess significant antibacterial properties. One study reported that a compound with a para-hydroxyl group on a phenyl ring attached to the thiophene structure exhibited antibacterial activity stronger than the standard drugs ampicillin (B1664943) and gentamicin. researchgate.net Another study on 4-oxo-2-thienylaminobut-2-enoic acids, which share a structural similarity, found that these compounds were active against Staphylococcus aureus and Escherichia coli. researchgate.net Furthermore, some 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown in vitro activity against S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov

Antifungal Efficacy Assessments

The antifungal potential of thiophene derivatives has been a subject of considerable research. nih.gov Studies on 2-aminothiophene derivatives have indicated that these compounds can exhibit promising antifungal activity. researchgate.net For example, derivatives bearing a pyrazole (B372694) or pyridine (B92270) ring showed notable efficacy compared to the standard drug Amphotericin B. researchgate.net Research on 4-oxo-2-thienylaminobut-2-enoic acids also demonstrated activity against Candida albicans. researchgate.net Another study highlighted that certain 2-aminothiophene derivatives displayed fungicidal activity against various clinical isolates of Candida species, with some compounds showing efficacy at concentrations between 16-64 μg/mL, in some cases surpassing the reference drug fluconazole. researchgate.net Specifically, 2-amino-thiophene derivatives have been synthesized and tested against Candida species, showing that their effectiveness can be influenced by the specific chemical substitutions on the thiophene ring. researchgate.net Thiophene analogues of bifonazole (B1667052) have also been synthesized and tested against Candida albicans, with some derivatives showing potency comparable to miconazole (B906) and ketoconazole. nih.gov

Antiprotozoal and Antiparasitic Evaluations

There is a growing interest in thiophene-containing compounds for their potential against protozoan parasites like Toxoplasma gondii. While direct studies on this compound are not available, research on related structures is informative. For example, thiosemicarbazone and its 4-thiazolidinone (B1220212) derivatives have been shown to be effective against Toxoplasma gondii tachyzoites in vitro. nih.gov These compounds were found to decrease infection with an IC50% of 0.2-0.7 mM and induced morphological disorganization and eventual disruption of the parasite. nih.gov The 4-thiazolidinone scaffold, in particular, is considered a promising basis for developing new anti-Toxoplasma agents due to its demonstrated biological effects and favorable therapeutic index in vitro. researchgate.net

Anticancer and Antiproliferative Research

The potential of thiophene and butyric acid derivatives in cancer therapy is an active area of investigation.

Cell Line-Specific Cytotoxicity and Growth Inhibition Studies

While specific cytotoxicity data for this compound against MCF-7 (breast cancer), HepG-2 (liver cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines were not found, the broader families of thiophene and butyrate (B1204436) compounds have been studied. Butyrate, a short-chain fatty acid, has been shown to inhibit the proliferation of colon cancer cell lines such as HCT116, HT-29, and Caco-2, with its efficacy being cell-type specific. mdpi.com For instance, the half-maximal inhibitory concentrations (IC50) for butyrate in HCT116 cells were 1.14 mM at 24 hours and 0.86 mM at 72 hours. mdpi.com In another study, a phosphomolybdate-based hybrid solid demonstrated inhibitory effects against MCF-7, A549, and HepG-2 cells with IC50 values of 32.11 μmol L⁻¹, 25.17 μmol L⁻¹, and 33.79 μmol L⁻¹, respectively. rsc.org Furthermore, various resveratrol (B1683913) derivatives have shown cytotoxicity against MCF-7, A549, PC-3, and HepG-2 cell lines. researchgate.net

Table 1: Cytotoxicity of Related Compounds on Various Cancer Cell Lines

| Compound/Compound Class | MCF-7 IC50 | HepG-2 IC50 | A549 IC50 | PC-3 IC50 | Reference |

|---|---|---|---|---|---|

| Butyrate (in HCT116 cells) | N/A | N/A | N/A | N/A | mdpi.com |

| Phosphomolybdate hybrid | 32.11 μmol L⁻¹ | 33.79 μmol L⁻¹ | 25.17 μmol L⁻¹ | N/A | rsc.org |

| (E)-resveratrol 3-O-rutinoside | Data available | Data available | Data available | Data available | researchgate.net |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The mechanisms by which related compounds exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Butyrate, for example, has been shown to induce apoptosis in colon cancer cells, with a more pronounced effect in HCT116 cells compared to HT-29 and Caco-2 cells. mdpi.com This process is associated with a decrease in survival signals like phosphorylated ERK1/2 and c-Myc, and an increase in the nuclear localization of the p21 tumor suppressor protein. mdpi.com Similarly, sodium propionate, another short-chain fatty acid, can induce cell cycle arrest in the G2/M phase and apoptosis in lung cancer cell lines by affecting the expression of Survivin and p21. nih.gov Other natural compounds like sulforaphane (B1684495) have been found to induce G2/M phase cell cycle arrest and apoptosis in colon cancer cells, a process that involves the cdc2 kinase. nih.gov Dichloromethane fractions from certain plants have also been shown to halt the cell cycle in the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways in HT-29 colon cancer cells. frontiersin.org

Table 2: Mechanisms of Action of Related Compounds

| Compound/Compound Class | Mechanism | Affected Cell Lines | Reference |

|---|---|---|---|

| Butyrate | Apoptosis induction, decreased p-ERK1/2 and c-Myc, increased nuclear p21 | HCT116, HT-29, Caco-2 | mdpi.com |

| Sodium Propionate | G2/M cell cycle arrest, apoptosis, altered Survivin and p21 expression | H1299, H1703 (lung cancer) | nih.gov |

| Sulforaphane | G2/M cell cycle arrest, apoptosis (cdc2 kinase-dependent) | HT29 (colon cancer) | nih.gov |

| Dichloromethane fraction (from Toddalia asiatica) | G2/M cell cycle arrest, apoptosis (intrinsic and extrinsic pathways) | HT-29 (colon cancer) | frontiersin.org |

In vivo Efficacy in Xenograft and Syngeneic Animal Models

There is currently no specific research detailing the in vivo efficacy of this compound in xenograft or syngeneic animal models. However, the structural components of the molecule suggest a potential for anticancer activity. Thiophene derivatives have been extensively reviewed as a scaffold for the development of molecules with potential anticancer profiles, targeting a wide range of cancer-specific proteins and signaling pathways. nih.gov Similarly, sulfonamides have been investigated for their antitumor activity, with mechanisms including the inhibition of carbonic anhydrase, perturbation of the cell cycle, and inhibition of angiogenesis. mdpi.com Furthermore, some thiophene carboxamide derivatives have shown considerable anticancer activity in various cancer cell lines, suggesting that this class of compounds holds promise for further development. mdpi.com Given these precedents, it is plausible that this compound could exhibit antitumor effects that would warrant investigation in in vivo cancer models.

Table 1: Potential Anticancer Mechanisms of Structural Moieties

| Structural Moiety | Potential Anticancer Mechanism |

|---|---|

| Thiophene | Inhibition of various cancer-specific protein targets and signaling pathways. nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

The combination of a thiophene sulfonamide and a butyric acid moiety strongly suggests that this compound possesses significant anti-inflammatory and immunomodulatory properties.

Thiophene-based compounds are recognized for their anti-inflammatory potential, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov The presence of a carboxylic acid group, as in the butyric acid portion of the target molecule, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Moreover, butyrate, the conjugate base of butyric acid, is well-documented to modulate the expression of inflammatory cytokines. It generally suppresses the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, while enhancing the release of the anti-inflammatory cytokine IL-10. This effect is often mediated through the inhibition of the NF-κB signaling pathway.

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. nih.gov Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine (B1213489) and serotonin (B10506) in the first phase, followed by the release of prostaglandins (B1171923) in the second phase. nih.gov While no studies have specifically tested this compound in this model, its structural components suggest potential efficacy. Many thiophene derivatives have demonstrated anti-inflammatory effects in such in vivo models. nih.govbohrium.com The butyric acid component may also contribute to an anti-inflammatory effect.

Sulfonamides have been shown to interact with immune cells, with some metabolites capable of stimulating T-cells from hypersensitive patients. nih.gov Butyrate, on the other hand, has a well-established role in regulating immune cell function. It can impact the function of various leukocytes, including neutrophils and macrophages, and modulate their production of inflammatory mediators. Therefore, this compound could potentially influence immune responses through the combined actions of its two main structural components.

Neuropharmacological Activity Assessment (e.g., Anticonvulsant Properties)

The thiophene ring is a key pharmacophoric fragment in several compounds with anticonvulsant activity. nih.gov For instance, the antiepileptic drug tiagabine (B1662831) contains a thiophene ring. nih.gov Various thiophene derivatives have been synthesized and shown to be active in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net Some studies suggest that thiophene derivatives may exert their anticonvulsant effects by enhancing the action of GABA. researchgate.net The butyric acid moiety could also contribute to neuropharmacological effects. Consequently, this compound is a candidate for investigation for potential anticonvulsant properties.

Table 2: Neuropharmacological Potential Based on Structural Analogs

| Activity | Structural Basis | Potential Mechanism |

|---|

Exploration of Other Pharmacological Activities

The versatile nature of the thiophene and sulfonamide scaffolds suggests a broad range of other potential pharmacological activities for this compound.

Anti-leishmanial Activity: Thiophene derivatives have emerged as a promising class of compounds with significant anti-leishmanial activity. nih.govresearchgate.netnih.govmdpi.com Several studies have demonstrated the efficacy of 2-amino-thiophene derivatives against different Leishmania species. nih.govnih.govmdpi.com The mechanism of action for some of these compounds involves inducing apoptosis and immunomodulation. nih.gov

Molluscicidal Activity: Certain thiophene derivatives have been synthesized and shown to possess moderate molluscicidal activity against snails such as Biomphalaria alexandrina and Monacha obstructa. nih.govbohrium.com

Antioxidant Activity: Both thiophene and sulfonamide derivatives have been investigated for their antioxidant properties. eurekaselect.commdpi.comnih.govresearchgate.netnih.gov Thiophene-containing compounds can act as free radical scavengers, and their antioxidant capacity can be influenced by the nature and position of substituents on the thiophene ring. eurekaselect.comresearchgate.net

Estrogen Receptor Modulation: Sulfonamides have been identified as selective estrogen receptor modulators (SERMs), with some compounds showing selectivity for the estrogen receptor beta (ERβ). google.comnih.gov Thiophene-based structures have also been designed as potential ER antagonists. nih.gov This suggests that this compound could potentially interact with estrogen receptors, a property that has implications for conditions such as breast cancer and osteoporosis. google.com

Table 3: Summary of Other Potential Pharmacological Activities

| Activity | Structural Moiety | Reference Finding |

|---|---|---|

| Anti-leishmanial | Thiophene | Effective against various Leishmania species. nih.govresearchgate.netnih.govmdpi.com |

| Molluscicidal | Thiophene | Active against Biomphalaria alexandrina and Monacha obstructa. nih.govbohrium.com |

| Antioxidant | Thiophene, Sulfonamide | Act as free radical scavengers. eurekaselect.commdpi.comnih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar and Computational Based Structure Property Relationship Spr Analyses

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(Thiophene-2-sulfonylamino)-butyric acid can be systematically modulated by introducing various substituents at different positions on the thiophene (B33073) ring and the butyric acid chain. While direct studies on this specific molecule are limited, research on analogous thiophene-sulfonamide derivatives provides valuable insights into potential substituent effects.

For instance, in studies on related thiophene-based sulfonamides as carbonic anhydrase inhibitors, modifications to the thiophene ring and the sulfonamide group have been shown to significantly impact inhibitory potency. nih.gov It is plausible that similar trends would be observed for this compound.

Key areas for substitution and their potential effects include:

Thiophene Ring: Introduction of small alkyl or halogen groups at the 3, 4, or 5-positions of the thiophene ring could influence the electronic properties and steric bulk of the molecule. Electron-withdrawing groups might enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with target proteins. Conversely, electron-donating groups could alter the pKa and binding affinity.

Butyric Acid Chain: Modification of the carboxylic acid moiety, such as esterification or amidation, would directly impact the compound's polarity and its ability to form hydrogen bonds. The length of the alkyl chain could also be varied to probe the optimal distance between the thiophene-sulfonamide head and the acidic tail for biological activity.

A hypothetical exploration of substituent effects is presented in the table below, based on general principles of medicinal chemistry and findings from related thiophene sulfonamides.

| Substituent Position | Substituent Type | Potential Effect on Biological Activity |

| Thiophene C5 | Electron-withdrawing (e.g., -Cl, -NO2) | May increase potency by enhancing sulfonamide acidity. |

| Thiophene C5 | Electron-donating (e.g., -CH3, -OCH3) | Could alter binding mode and selectivity. |

| Butyric Acid Carboxyl | Esterification (e.g., -COOCH3) | Increases lipophilicity, may act as a prodrug. |

| Butyric Acid α-carbon | Methylation | Introduces a chiral center, potentially leading to stereospecific activity. |

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations in solution. Identifying the specific conformation that binds to a biological target, known as the bioactive conformation, is a key objective of conformational analysis.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of the molecule and identify low-energy conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental data on the solution-state conformation. nih.gov

For thiophene-sulfonamide derivatives, the relative orientation of the thiophene ring and the sulfonamide group, as well as the conformation of the butyric acid chain, are expected to be crucial for binding. Molecular docking studies on analogous compounds have suggested that the sulfonamide moiety often plays a key role in anchoring the molecule to the active site of a target protein through hydrogen bonding interactions. nih.gov The thiophene ring can engage in hydrophobic or π-stacking interactions, while the carboxylic acid group can form salt bridges or hydrogen bonds.

The determination of the bioactive conformation is essential for structure-based drug design, enabling the development of more rigid analogs that are pre-organized in the active conformation, potentially leading to higher affinity and selectivity.

Design Principles for Enhanced Efficacy and Selectivity

Based on SAR and conformational analysis, several design principles can be proposed to enhance the efficacy and selectivity of this compound analogs.

Rigidification: Introducing cyclic constraints or double bonds into the butyric acid chain can reduce the conformational flexibility of the molecule. This can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.

Isosteric Replacement: The thiophene ring can be replaced with other aromatic or heteroaromatic rings (e.g., furan, pyridine (B92270), phenyl) to explore the impact on binding affinity and selectivity. researchgate.net Similarly, the carboxylic acid can be replaced with other acidic bioisosteres, such as a tetrazole or a phosphonic acid, to modulate pKa and pharmacokinetic properties.

Scaffold Hopping: This involves replacing the core thiophene-sulfonamide scaffold with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Target-Specific Modifications: Once a biological target is identified, structural information about the target's binding site can be used to design analogs with complementary shapes and chemical features. For example, if the binding pocket has a hydrophobic sub-pocket, introducing a lipophilic substituent on the thiophene ring could enhance binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of analogs with their corresponding measured biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = c0 + c1logP + c2LUMO + c3*HDAs

Where:

log(1/IC50) is the biological activity.

logP is the octanol-water partition coefficient (a measure of lipophilicity).

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

HDAs is the number of hydrogen bond acceptors.

c0, c1, c2, c3 are the regression coefficients.

A validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing, thereby saving time and resources.

Pharmacophore Generation and Virtual Library Design

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response. nih.gov For this compound, a pharmacophore model could be generated based on the structures of active analogs or the structure of the target's binding site.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide N-H).

A hydrophobic/aromatic feature (from the thiophene ring).

A negative ionizable feature (from the carboxylic acid).

Once a pharmacophore model is established, it can be used to screen large virtual libraries of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can rapidly identify diverse chemical scaffolds for further investigation.

The design of a virtual library based on the this compound scaffold would involve the combinatorial enumeration of various substituents at the key positions identified in the SAR studies. This library can then be filtered based on the pharmacophore model and other criteria, such as drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to select a focused set of promising candidates for synthesis and biological evaluation.

Application of Advanced Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as 4-(Thiophene-2-sulfonylamino)-butyric acid, might interact with a biological target, typically a protein or enzyme.

Research Focus: A study in this area would involve docking this compound into the active site of a selected protein target. The simulation would calculate the binding affinity (scoring function) and predict the binding pose, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Detailed Research Findings: Currently, there are no published molecular docking studies specifically featuring this compound. Research on structurally related thiophene (B33073) and sulfonamide derivatives has shown that these moieties can be critical for binding to various enzymes, such as kinases, proteases, and carbonic anhydrases. A hypothetical docking study would likely show the sulfonamide and carboxylic acid groups forming key hydrogen bonds with polar residues in a binding pocket, while the thiophene ring could engage in hydrophobic or π-stacking interactions.

Molecular Dynamics Studies of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. An MD simulation of a ligand-receptor complex, established from a docking pose, can assess the stability of the interaction and provide insights into the dynamic behavior of the system.

Research Focus: An MD simulation would begin with the docked pose of this compound within its target. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Key analyses would include the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds over time.

Detailed Research Findings: There are no specific molecular dynamics studies in the scientific literature for complexes involving this compound. Such a study would be valuable to confirm if the binding pose predicted by molecular docking is stable in a dynamic, solvated environment. The flexibility of the butyric acid chain is a key feature that MD simulations could explore, revealing how the molecule might adapt its conformation to optimize its fit within the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) calculations are used to study the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals, electrostatic potential maps, and reaction mechanisms.

Research Focus: For this compound, QM calculations could determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations help identify the most reactive sites of the molecule.

Detailed Research Findings: While there are no specific QM studies published for this compound, research on other thiophene sulfonamides has utilized these methods. A QM analysis would likely indicate that the oxygen atoms of the sulfonyl and carboxyl groups, along with the nitrogen atom of the sulfonamide, are regions of high negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. The HOMO-LUMO energy gap would provide a measure of the molecule's chemical reactivity and stability.

De Novo Molecular Design and Optimization Strategies

De novo design involves the computational creation of novel molecules with desired properties, often within the constraints of a target's binding site. These methods can be used to generate new molecules that are structurally related to a lead compound.

Research Focus: Using this compound as a starting fragment or scaffold, de novo design algorithms could explore chemical space to suggest modifications that might improve binding affinity or other properties. This could involve growing new fragments from the thiophene ring, substituting the butyric acid chain, or altering the core structure.

Detailed Research Findings: No de novo design studies originating from this compound have been published. This approach is a powerful tool in drug discovery for moving beyond existing chemical scaffolds to find novel and potentially more effective compounds.

Integration of Machine Learning for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are increasingly used to build predictive models for chemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate chemical structures with biological activities.

Research Focus: If a dataset of structurally similar compounds with measured biological activity were available, ML models could be trained to predict the activity of new compounds like this compound. Molecular descriptors calculated for the compound would be used as input for the trained model to predict its potential efficacy.

Detailed Research Findings: There are no machine learning models specifically trained on or for the prediction of properties for this compound. Broad-based ML models for predicting the activity of sulfonamides or thiophene-containing compounds exist, but their applicability to this specific molecule would need to be validated.

Advanced Analytical and Bioanalytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

No specific high-resolution NMR (¹H, ¹³C) or mass spectrometry fragmentation data for "4-(Thiophene-2-sulfonylamino)-butyric acid" was found in the searched literature.

Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS)

Specific HPLC or LC-MS methods, including parameters such as column type, mobile phase composition, flow rate, and retention times, developed for the separation and quantification of "this compound" are not described in the available resources.

X-ray Crystallography and Cryo-EM for Structural Biology Studies of Ligand-Target Complexes

There are no published X-ray crystallography or Cryo-EM studies detailing the three-dimensional structure of "this compound" alone or in a complex with a biological target.

Development of Novel Assays for Biological Activity Quantification

Information regarding the development of novel assays specifically designed to quantify the biological activity of "this compound" is not present in the accessible literature.

Due to the absence of this fundamental data, the creation of a detailed and factual article adhering to the provided outline is not feasible at this time.

Future Research Trajectories and Preclinical Translational Outlook

Rational Design of Multi-Targeted Ligands and Hybrid Molecules

The paradigm of "one drug, one target" is increasingly being supplemented by the development of multi-target-directed ligands (MTDLs), which can offer improved efficacy and a better safety profile for complex multifactorial diseases. nih.govnih.gov The scaffold of 4-(Thiophene-2-sulfonylamino)-butyric acid presents a fertile ground for the rational design of such MTDLs.

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety for a range of therapeutic applications, including anti-inflammatory and anticancer treatments. nih.gov The sulfonamide group is another key functional group in drug design, known for its role in a variety of therapeutic agents, including antibacterial, and anticancer drugs. ajchem-b.comajchem-b.comresearchgate.net The butyric acid component is a short-chain fatty acid with known biological activities, including potential roles in gut health and as a histone deacetylase (HDAC) inhibitor.

Future research could focus on creating hybrid molecules that leverage the individual pharmacophoric features of these components. For instance, by modifying the butyric acid chain or the thiophene ring, it may be possible to design compounds that simultaneously target multiple pathways implicated in a specific disease. One strategy could involve linking the this compound scaffold to another pharmacophore known to interact with a complementary target, creating a single molecule capable of dual action. tandfonline.com The design of such MTDLs requires a deep understanding of the structure-activity relationships (SAR) of the thiophene-sulfonamide core.

| Pharmacophore | Potential Targets/Activities | Rationale for Multi-Target Design |

| Thiophene | Cyclooxygenases (COX), Lipoxygenases (LOX), Kinases, P2X7 receptor | Anti-inflammatory, Anticancer, Neuroprotective |

| Sulfonamide | Carbonic Anhydrase, Dihydropteroate Synthase (DHPS), Matrix Metalloproteinases (MMPs) | Anticancer, Antibacterial, Anti-inflammatory |

| Butyric Acid | Histone Deacetylases (HDACs) | Epigenetic modulation, Anticancer |

This table outlines the potential molecular targets and associated biological activities of the constituent pharmacophores of this compound, providing a basis for the rational design of multi-targeted ligands.

Strategies for Optimizing Preclinical Pharmacokinetics and Pharmacodynamics

A critical aspect of translating a promising compound from the bench to the clinic is the optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For a molecule like this compound, several strategies can be envisioned to enhance its drug-like characteristics.

Pharmacokinetic Optimization:

Solubility and Permeability: The physicochemical properties of the compound, such as its lipophilicity (LogP) and polar surface area (PSA), will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the thiophene ring or the butyric acid side chain can be systematically explored to improve aqueous solubility and membrane permeability.

Metabolic Stability: The thiophene ring can be susceptible to metabolic oxidation. Strategies to improve metabolic stability could include the introduction of blocking groups at metabolically labile positions. nih.gov

Formulation Strategies: Early-stage formulation development can play a crucial role in improving oral bioavailability and achieving desired systemic concentrations. mdpi.com Exploring different formulation approaches, such as the use of solubility enhancers or controlled-release delivery systems, could be beneficial. mdpi.com

Pharmacodynamic Optimization:

Target Engagement and Potency: Structure-based drug design, aided by computational modeling and X-ray crystallography, can guide modifications to enhance the binding affinity and potency of the compound for its intended molecular target(s).

Selectivity: Fine-tuning the chemical structure can improve selectivity for the desired target over off-targets, thereby reducing the potential for adverse effects. For instance, designing derivatives with specific interactions within the target's binding pocket can enhance selectivity.

Exploration of Novel Therapeutic Applications in Defined Disease Models

The diverse biological activities associated with thiophene and sulfonamide derivatives suggest a broad range of potential therapeutic applications for this compound that can be explored in well-defined disease models. nih.govajchem-b.com

Oncology: Thiophene derivatives have been investigated for their anticancer properties. nih.gov The potential of this compound as an anticancer agent could be evaluated in various cancer cell lines and subsequently in xenograft models. Given the role of butyric acid as a potential HDAC inhibitor, this compound might exhibit synergistic or additive effects in cancer therapy.

Inflammatory Diseases: Both thiophene and sulfonamide moieties are present in known anti-inflammatory drugs. nih.govnih.gov The anti-inflammatory potential of this compound could be assessed in animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

Infectious Diseases: Sulfonamides are classic antibacterial agents. ajchem-b.com While resistance is a concern, novel sulfonamide derivatives continue to be explored. tandfonline.com The antimicrobial activity of this compound could be screened against a panel of pathogenic bacteria, including drug-resistant strains. frontiersin.orgnih.gov

Neurodegenerative Diseases: Some thiophene derivatives have shown potential as inhibitors of targets relevant to neurodegenerative diseases. nih.gov The neuroprotective effects of this compound could be investigated in cellular and animal models of diseases like Alzheimer's or Parkinson's.

| Potential Therapeutic Area | Rationale Based on Structural Moieties | Exemplary In Vitro/In Vivo Models |

| Oncology | Thiophene (anticancer), Sulfonamide (carbonic anhydrase/MMP inhibition), Butyric acid (HDAC inhibition) | Cancer cell line proliferation assays, Xenograft tumor models |

| Inflammation | Thiophene (COX/LOX inhibition), Sulfonamide (anti-inflammatory properties) | Lipopolysaccharide (LPS)-stimulated macrophages, Carrageenan-induced paw edema model |

| Infectious Diseases | Sulfonamide (DHPS inhibition), Thiophene (antimicrobial activity) | Minimum Inhibitory Concentration (MIC) assays against bacterial strains, Murine infection models |

| Neurodegeneration | Thiophene (neuroprotective properties) | Neuronal cell culture models of neurotoxicity, Animal models of Alzheimer's or Parkinson's disease |

This interactive data table summarizes potential therapeutic applications for this compound, the scientific rationale, and relevant preclinical models for investigation.

Application of Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful tools to elucidate the complex mechanisms of action of drug candidates and to identify novel therapeutic targets. nih.govresearchgate.net These approaches move beyond the single-target paradigm to consider the broader biological networks affected by a compound.

For this compound, a systems biology approach could involve:

Target Identification: Computational methods, such as molecular docking and virtual screening, can be used to predict potential protein targets of the compound across the human proteome.

Pathway Analysis: Once potential targets are identified, pathway analysis can reveal the biological pathways and networks that are likely to be modulated by the compound. This can provide insights into its potential therapeutic effects and off-target liabilities.

Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics studies of cells or tissues treated with the compound can provide a comprehensive view of its cellular effects and help to identify biomarkers of response. drugtargetreview.com

Network pharmacology can be employed to construct drug-target-disease networks, which can help to visualize the complex interactions and identify key nodes and pathways that are critical for the compound's therapeutic action.

Emerging Technologies and Methodologies for Future Research

The field of drug discovery is continually evolving with the advent of new technologies. Future research on this compound and its derivatives could benefit from the application of several emerging methodologies:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby accelerating the drug discovery process.

Phenotypic Screening: High-content screening and other phenotypic screening approaches can identify compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the molecular target. nih.gov This can be particularly useful for identifying compounds with novel mechanisms of action.

Chemical Biology Tools: The development of chemical probes based on the this compound scaffold can be instrumental in identifying its direct molecular targets and elucidating its mechanism of action in a biological context.

Challenges and Prospective Directions in the Academic Research of Sulfonylamino-Butyric Acid Compounds

While the prospects for research on sulfonylamino-butyric acid compounds are promising, several challenges need to be addressed:

Synthesis and Scalability: Developing efficient and scalable synthetic routes for these compounds and their derivatives is crucial for enabling extensive preclinical evaluation.

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) can be a significant challenge.

Translational Gap: Bridging the gap between promising preclinical findings and successful clinical development is a major hurdle in drug discovery. This requires careful selection of preclinical models that are predictive of human disease and a thorough understanding of the compound's ADME properties.

Prospective directions for academic research include fostering interdisciplinary collaborations between medicinal chemists, biologists, and computational scientists. The establishment of open-access databases for structure-activity relationships and preclinical data on this class of compounds could also accelerate research and development efforts. A focus on identifying and validating novel biomarkers will be essential for patient stratification and monitoring therapeutic response in future clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.